3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine
Overview
Description
The compound “3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine” is a pyrazolo[1,5-a]pyrimidine derivative. Pyrazolo[1,5-a]pyrimidines are a class of compounds that have been studied for their potential biological activities . The presence of the 3,4-dimethoxyphenyl and N-propyl groups might influence its properties and biological activity.
Scientific Research Applications
Neurotoxicity Studies
This pyrazoline derivative has been investigated for its neurotoxic potential. Researchers have correlated its structure with behavioral changes, shedding light on its impact on the nervous system .
Serine/Threonine Kinase Inhibition
In the search for inhibitors of Serine/Threonine kinases, this compound stands out. Previous work identified a series of N-arylbenzo[b]thieno[3,2-d]pyrimidin-4-amines synthesized via a Dimroth rearrangement. Investigating its kinase inhibitory activity could reveal therapeutic applications .
Antidiabetic Potential
Considering the diverse pharmacophores associated with 2-aminopyrimidines, this compound could be evaluated for antidiabetic effects. Its interaction with relevant molecular targets warrants investigation .
Antibacterial Activity
The broader class of 2-aminopyrimidines has demonstrated antibacterial effects. Researchers could assess whether this specific compound exhibits similar properties against bacterial pathogens .
Mechanism of Action
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-2,5-dimethyl-N-propylpyrazolo[1,5-a]pyrimidin-7-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O2/c1-6-9-20-17-10-12(2)21-19-18(13(3)22-23(17)19)14-7-8-15(24-4)16(11-14)25-5/h7-8,10-11,20H,6,9H2,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INBNOJYITXPJJP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=CC(=NC2=C(C(=NN12)C)C3=CC(=C(C=C3)OC)OC)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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